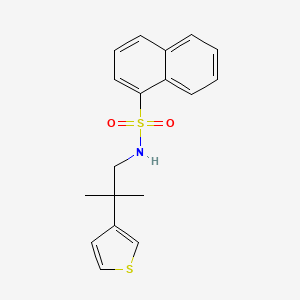

N-(2-methyl-2-(thiophen-3-yl)propyl)naphthalene-1-sulfonamide

描述

N-(2-methyl-2-(thiophen-3-yl)propyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a branched alkyl-thiophene substituent. The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity .

属性

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S2/c1-18(2,15-10-11-22-12-15)13-19-23(20,21)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,19H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFYMBOMDXYAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the sulfonation of naphthalene to produce naphthalene-1-sulfonic acid. This intermediate is then converted to naphthalene-1-sulfonyl chloride using thionyl chloride. The sulfonyl chloride is subsequently reacted with 2-methyl-2-(thiophen-3-yl)propylamine under basic conditions to yield the target compound.

Key reaction conditions include:

Sulfonation: Naphthalene is treated with concentrated sulfuric acid at elevated temperatures.

Chlorination: Naphthalene-1-sulfonic acid is reacted with thionyl chloride at room temperature.

Amidation: The resulting sulfonyl chloride is reacted with 2-methyl-2-(thiophen-3-yl)propylamine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

化学反应分析

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted naphthalene derivatives.

科学研究应用

Antimicrobial Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)naphthalene-1-sulfonamide has demonstrated significant antimicrobial properties against various pathogens. Research indicates that this compound effectively inhibits bacterial growth and exhibits antifungal activity.

Case Study : A study conducted by Mohamed et al. (2021) assessed the antimicrobial efficacy of sulfonamide derivatives, including this compound, revealing potent inhibitory effects against Staphylococcus aureus and Candida albicans.

Anticancer Properties

This compound has been investigated for its cytotoxic effects on several cancer cell lines. The presence of the naphthalene moiety is believed to enhance its anticancer activity.

Research Findings : Ravichandiran et al. (2019) reported that derivatives of naphthalene sulfonamides exhibit significant cytotoxicity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Herbicidal Activity

The herbicidal potential of this compound has been explored in agricultural research. Its efficacy as a herbicide is attributed to its chemical structure, which allows it to interact effectively with plant growth processes.

Study Example : Hosokawa et al. (2001) investigated the structure–activity relationship of sulfonamide derivatives, concluding that specific configurations are effective in inhibiting weed growth.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions of this compound with biological targets. These computational analyses provide insights into the mechanisms by which this compound exerts its biological effects.

Findings : Vetrivelan (2019) utilized docking simulations to show that certain derivatives of this compound exhibit promising interactions with targets involved in cancer and microbial resistance.

Summary Table of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibitory effects against bacteria and fungi | Mohamed et al., 2021 |

| Anticancer | Cytotoxic effects on human cancer cell lines | Ravichandiran et al., 2019 |

| Herbicidal | Effective herbicides based on chemical structure | Hosokawa et al., 2001 |

| Molecular Docking | Interaction predictions with biological targets | Vetrivelan, 2019 |

作用机制

The mechanism by which N-(2-methyl-2-(thiophen-3-yl)propyl)naphthalene-1-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key Research Findings

- Radiopharmaceutical Potential: Structural analogs like Compound 23 demonstrate the feasibility of incorporating branched alkyl-thiophene chains into PET tracers, suggesting the target compound could be radiolabeled for imaging applications .

- Antimicrobial Limitations : Compared to quaternary ammonium sulfonamides (e.g., 5F), the target compound lacks charged groups critical for membrane disruption, reducing its antimicrobial utility .

- Metabolic Stability : Thiophene-containing compounds (e.g., Compound e) are prone to cytochrome P450-mediated oxidation, which may limit the target compound’s in vivo half-life .

生物活性

N-(2-methyl-2-(thiophen-3-yl)propyl)naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a sulfonamide group and a thiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 285.37 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in metabolic and inflammatory pathways.

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have identified naphthalene-1-sulfonamide derivatives as selective inhibitors of FABP4, a protein implicated in metabolic disorders such as diabetes and atherosclerosis. The binding affinity of these compounds to FABP4 has been shown to be comparable to established inhibitors, indicating their potential as therapeutic agents in treating immunometabolic diseases .

Antimicrobial Properties

Naphthalene derivatives, including sulfonamides, have been extensively studied for their antimicrobial activities. In vitro evaluations have demonstrated that certain derivatives exhibit significant antibacterial effects against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains.

- Biofilm Inhibition : The compounds also displayed strong antibiofilm activities against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

Cytotoxicity and Safety Profile

A critical aspect of evaluating the biological activity of this compound is its cytotoxicity. Studies indicate that these compounds exhibit low hemolytic activity (3.23% to 15.22% lysis), suggesting they are relatively safe for use in therapeutic applications . Furthermore, the IC50 values for cytotoxicity were reported to be greater than 60 µM, indicating a favorable safety profile.

Structure-Based Drug Design

A study leveraging structure-based design strategies highlighted the development of naphthalene-1-sulfonamide derivatives as potent FABP4 inhibitors. X-ray crystallography and isothermal titration calorimetry were employed to elucidate the binding modes and interactions within the FABP4 pocket, revealing insights into the molecular dynamics and stability of these interactions .

Synthesis and Characterization

The synthesis of this compound involved several steps, including bromination followed by coupling reactions with sulfanilamide. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of the target compound .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various naphthalene-based sulfonamides:

| Compound Name | MIC (µg/mL) | Biofilm Reduction (%) | Cytotoxicity IC50 (µM) | Target Protein |

|---|---|---|---|---|

| This compound | 0.22 - 0.25 | Significant | >60 | FABP4 |

| Compound 16dk | Comparable | Moderate | Not specified | FABP4 |

| Compound 7b | 0.22 - 0.25 | Superior | >60 | DNA gyrase |

常见问题

Q. What are the standard synthetic routes for N-(2-methyl-2-(thiophen-3-yl)propyl)naphthalene-1-sulfonamide, and how are intermediates characterized?

The synthesis typically involves coupling naphthalene-1-sulfonyl chloride with a tertiary amine precursor containing the thiophene moiety. A base like triethylamine is used to neutralize HCl byproducts, and solvents such as dichloromethane or tetrahydrofuran optimize reaction efficiency . Intermediates are characterized via:

- NMR spectroscopy for structural confirmation (e.g., distinguishing methyl groups in the propyl chain).

- HPLC to monitor reaction progress and purity (>95% purity is standard for bioactive testing) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Key methods include:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₉H₂₁NO₂S₂).

- FT-IR Spectroscopy: Identifies sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

- X-ray Crystallography: Resolves steric effects from the 2-methylpropyl group and thiophene orientation .

Q. How is the compound’s solubility and stability assessed for biological assays?

- Solubility: Tested in DMSO (primary solvent for in vitro studies) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectrophotometry.

- Stability: Incubated at 37°C in simulated physiological conditions, with degradation monitored via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can regioselective functionalization of the thiophene ring be achieved to optimize bioactivity?

Regioselectivity challenges arise due to the thiophene’s electron-rich 3-position. Strategies include:

- Directed ortho-Metalation: Using a directing group (e.g., sulfonamide) to install substituents at specific positions .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd catalysts to introduce aryl/heteroaryl groups .

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–78 | |

| Electrophilic Substitution | HNO₃/AcOH, 0°C | 42 |

Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Discrepancies often stem from assay conditions or cell-line specificity. Methodological approaches:

- Dose-Response Curves: Establish IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to identify selective toxicity .

- Off-Target Screening: Use kinase profiling panels to rule out non-specific binding .

- Metabolite Analysis: Identify degradation products (e.g., sulfonic acid derivatives) that may contribute to cytotoxicity .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to enzymes like carbonic anhydrase IX (PDB ID: 3IAI) .

- MD Simulations: GROMACS to assess stability of sulfonamide-target complexes over 100-ns trajectories .

- QSAR Models: Correlate substituent effects (e.g., methyl vs. cyclopropyl groups) with inhibitory potency .

Q. How are systematic reviews designed to evaluate the compound’s toxicological profile?

Follow the NIH’s 8-step framework for evidence synthesis :

Literature Search: PubMed/TOXCENTER queries using CAS-specific terms (e.g., “naphthalene sulfonamide toxicity”).

Inclusion Criteria: Prioritize studies on hepatic/renal effects in mammalian models .

Risk of Bias Assessment: Use SYRCLE’s tool for animal studies.

Data Integration: Meta-analysis of NOAEL/LOAEL values from subchronic exposure studies .

Q. What role does the compound play in organic electronics, and how are its electronic properties tuned?

The naphthalene-thiophene hybrid structure enables:

- Charge Transport: High hole mobility (µh ~ 0.1 cm²/V·s) due to π-π stacking .

- Bandgap Engineering: Introduce electron-withdrawing groups (e.g., -CF₃) to reduce LUMO levels for OLED applications .

Methodological Notes

- Toxicogenomics: RNA-seq of exposed hepatocytes identifies pathways like CYP450 metabolism .

- Contradiction Analysis: Replicate conflicting studies under standardized conditions (e.g., ATP-based vs. resazurin cytotoxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。